molecular formula C28H38N4O8 B1678277 Pactamycin CAS No. 23668-11-3

Pactamycin

Cat. No.: B1678277
CAS No.: 23668-11-3
M. Wt: 558.6 g/mol
InChI Key: WVIUOSJLUCTGFK-UHFFFAOYSA-N
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Description

Pactamycin is a highly substituted aminocyclopentitol-derived secondary metabolite produced by the soil bacterium Streptomyces pactum. It was first discovered by scientists at the Upjohn Company over six decades ago. This compound exhibits potent antibacterial, antitumor, antiviral, and antiprotozoal activities . Despite its outstanding biological activities, the complex chemical structure and broad-spectrum toxicity have hampered its development as a therapeutic agent .

Mechanism of Action

Target of Action

Pactamycin, a secondary metabolite produced by the soil bacterium Streptomyces pactum, primarily targets the ribosomal function in cells . It binds to the 30S ribosomal subunit in bacteria and the 40S ribosomal subunit in mammalian cells . The ribosome is the protein-synthesizing machinery of the cell, making it a crucial target for this compound’s action .

Mode of Action

This compound interacts with its targets by binding to the ribosomal E-site . This binding hinders the movement of the mRNA-tRNA complex, thereby blocking protein biosynthesis . At low concentrations, this compound primarily inhibits the initiation of protein synthesis . At higher concentrations, it may also affect the elongation phase .

Biochemical Pathways

This compound’s action affects three major metabolic pathways: the shikimate pathway, the amino sugar pathway, and the polyketide pathway . By inhibiting protein synthesis, this compound disrupts these pathways, leading to downstream effects that include the cessation of cell growth and proliferation.

Pharmacokinetics

It is known that this compound exhibits broad-spectrum toxicity, which has hampered its development as a therapeutic .

Result of Action

The result of this compound’s action at the molecular and cellular level is the inhibition of protein synthesis. This leads to potent antibacterial, antitumor, antiviral, and antiprotozoal activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, the production of this compound is sensitive to phosphate regulation. Concentrations of inorganic phosphate higher than 2 mM can abolish both the transcription of the biosynthetic genes and the production of the antibiotic . Furthermore, this compound is rapidly cleared from the blood when administered to animals or cancer patients, and is rapidly degraded in cultures of B. amylofaciens .

Biochemical Analysis

Biochemical Properties

Pactamycin interacts with various enzymes, proteins, and other biomolecules. It is involved in three major metabolic pathways: the shikimate pathway, the amino sugar pathway, and the polyketide pathway . The glycosylation of β-ketoacyl intermediate may occur while it is still tethered to the acyl carrier protein PtmI .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has exhibited potent antibacterial, antitumor, antiviral, and antiprotozoal activities . This compound, 7-deoxythis compound, and de-6MSA-7-deoxythis compound are toxic against the human diploid embryonic cell line MRC-5 .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves interactions with various biomolecules. The mechanism underlying the formation of the five-membered ring structure of this compound has so far been a matter of speculation . While PtmE and PtmF are critical for gene transcription in this compound biosynthesis, there may be other mechanisms in S. pactum that play a role in balancing the homeostasis of the cell and controlling the production of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound biosynthesis is sensitive to phosphate regulation. Concentration of inorganic phosphate higher than 2 mM abolished both the transcription of the biosynthetic genes and the production of the antibiotic .

Dosage Effects in Animal Models

In vivo studies in mice and hamsters showed that this compound can inhibit the growth of solid tumors and increase the survival time of leukemic animals at doses ranging from 0.5 to 2 mg/kg .

Metabolic Pathways

This compound is involved in the shikimate pathway, the amino sugar pathway, and the polyketide pathway . These pathways contribute to the biosynthesis of this compound.

Properties

IUPAC Name

[5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-3-(1-hydroxyethyl)-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O8/c1-15-9-7-12-20(35)21(15)24(36)40-14-27(39)23(30-19-11-8-10-18(13-19)16(2)33)22(29)28(17(3)34,26(27,4)38)31-25(37)32(5)6/h7-13,17,22-23,30,34-35,38-39H,14,29H2,1-6H3,(H,31,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIUOSJLUCTGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)C(=O)OCC2(C(C(C(C2(C)O)(C(C)O)NC(=O)N(C)C)N)NC3=CC=CC(=C3)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23668-11-3
Record name PACTAMYCIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52947
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PACTAMYCIN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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